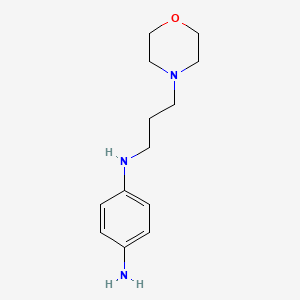
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
Übersicht
Beschreibung
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine: is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzene ring substituted with two amine groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine typically involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholin-4-yl-propyl)amine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,3-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Eigenschaften
Molekularformel |
C13H21N3O |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-2-4-13(5-3-12)15-6-1-7-16-8-10-17-11-9-16/h2-5,15H,1,6-11,14H2 |
InChI-Schlüssel |
SSGNTACICQYKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














